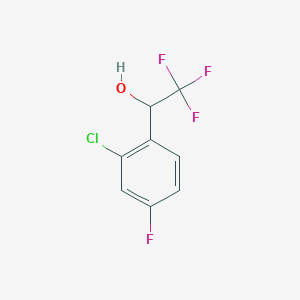

1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-chloro-4-fluoroacetophenone with trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. The compound’s effects are mediated through its ability to bind to and alter the function of these molecular targets .

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds such as:

2-Chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but differs in its boronic acid functionality.

2-Chloro-4-fluorophenylmethanol: Similar in structure but lacks the trifluoromethyl group.

4-Chloro-2-fluorophenylboronic acid: Another similar compound with different positioning of the chloro and fluoro groups

These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which imparts distinct chemical and biological activities.

Biological Activity

1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol (CAS No. 81577-11-9) is a compound with notable biological activity, particularly in the realm of enzyme inhibition and cellular effects. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H6ClF3O

- Molecular Weight : 210.58 g/mol

- InChI Key : IFUMGCOCVZUIRR-UHFFFAOYSA-N

- Boiling Point : Not specified

- Purity : Typically around 95% .

This compound exhibits significant interaction with various enzymes, particularly those involved in protein ubiquitination. It has been shown to inhibit the ubiquitin-activating enzyme E1, leading to increased protein degradation and influencing cellular stress responses. This inhibition has been linked to the induction of cell death in certain cancer cell lines, including leukemia and myeloma cells.

Inhibition of Enzymes

The compound's inhibitory effects on enzymes are crucial for its biological activity:

- Ubiquitin-Activating Enzyme E1 : Inhibition leads to decreased ubiquitination of proteins, affecting cellular homeostasis and promoting apoptosis in cancer cells.

- Monoamine Oxidases (MAO) : While specific data on MAO inhibition by this compound is limited, related studies indicate that fluorinated phenyl compounds can exhibit such inhibitory activity .

Cellular Effects

The impact of this compound on cellular processes includes:

- Cell Signaling : Alters pathways involved in stress responses.

- Gene Expression : Modulates the expression of genes related to apoptosis and stress responses.

- Metabolic Effects : Influences metabolic pathways by altering enzyme activity.

Study 1: Ubiquitin Pathway Modulation

In a study examining the effects of various fluorinated compounds on the ubiquitin-proteasome system, this compound was identified as a potent inhibitor of E1. This inhibition resulted in significant increases in protein levels that are typically degraded via this pathway. The implications for cancer therapy were profound, suggesting potential applications in treating malignancies that are dependent on the ubiquitin system for survival.

Study 2: Cancer Cell Line Testing

A series of experiments conducted on leukemia and myeloma cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. The mechanism was attributed to the compound's ability to induce apoptosis through the inhibition of E1 and subsequent accumulation of pro-apoptotic factors. The results indicated an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits ubiquitin-activating enzyme E1 | |

| Cellular Effects | Induces apoptosis in leukemia and myeloma cells | |

| Gene Expression Modulation | Alters expression of stress-related genes |

Properties

Molecular Formula |

C8H5ClF4O |

|---|---|

Molecular Weight |

228.57 g/mol |

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C8H5ClF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H |

InChI Key |

RJLHURVCLYYTGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.